molecular formula C20H25FN2O3 B3685289 4-({4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL

4-({4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL

Cat. No.: B3685289
M. Wt: 360.4 g/mol
InChI Key: UFYOTDVLNCZRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({4-[(4-Fluorophenyl)methyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a dimethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(4-Fluorophenyl)methyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . The reaction conditions usually involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(4-Fluorophenyl)methyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroquinone derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({4-[(4-Fluorophenyl)methyl]piperazin-1-yl}methyl)-2,6-dimethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit ENTs more selectively than other similar compounds makes it particularly valuable in scientific research and potential therapeutic applications .

Properties

IUPAC Name

4-[[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O3/c1-25-18-11-16(12-19(26-2)20(18)24)14-23-9-7-22(8-10-23)13-15-3-5-17(21)6-4-15/h3-6,11-12,24H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYOTDVLNCZRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-({4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL
Reactant of Route 3
Reactant of Route 3
4-({4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-({4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-({4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL
Reactant of Route 6
Reactant of Route 6
4-({4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-2,6-DIMETHOXYPHENOL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.